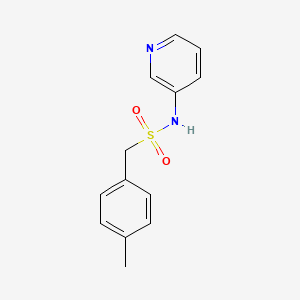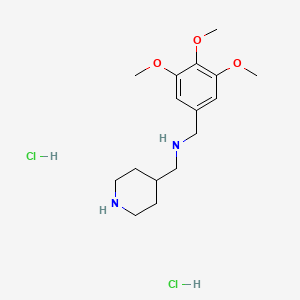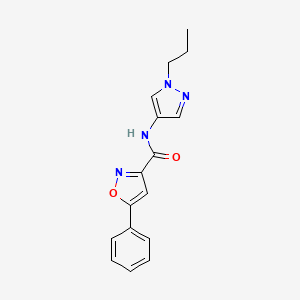
1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide
説明
1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide, also known as JNJ-26481585, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. JNJ-26481585 has been shown to have potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and inflammation.
作用機序
1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide inhibits HDACs, leading to an increase in histone acetylation and chromatin relaxation. This results in the activation of gene expression and the induction of cell differentiation, apoptosis, and cell cycle arrest. In addition, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has been shown to inhibit the activity of other enzymes, including DNA methyltransferases and protein kinases, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide induces cell cycle arrest, apoptosis, and differentiation. It also sensitizes cancer cells to chemotherapy and radiation therapy. In animal models of inflammation, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has been shown to reduce inflammation and improve tissue damage. Furthermore, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has been studied for its potential neuroprotective effects in animal models of neurodegenerative disorders.
実験室実験の利点と制限
1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has several advantages for lab experiments. It has been extensively studied for its potential therapeutic effects in various diseases, and its mechanism of action is well understood. In addition, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has been shown to have low toxicity in animal models, making it a promising candidate for further preclinical and clinical studies. However, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its efficacy in certain diseases. In addition, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has a short half-life, which may require frequent dosing in clinical settings.
将来の方向性
1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has several potential future directions for research. In cancer, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide may be combined with other chemotherapeutic agents or targeted therapies to enhance its efficacy. In addition, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide may be studied for its potential therapeutic effects in other diseases, such as autoimmune disorders and metabolic diseases. Furthermore, the development of more potent and selective HDAC inhibitors may improve the efficacy and safety of 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide.
科学的研究の応用
1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has been extensively studied for its potential therapeutic effects in various diseases. In cancer, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has been shown to have anti-inflammatory effects in various animal models of inflammation. Furthermore, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has been studied for its potential therapeutic effects in neurodegenerative disorders such as Alzheimer's disease and Huntington's disease.
特性
IUPAC Name |
1-(4-methylphenyl)-N-pyridin-3-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-11-4-6-12(7-5-11)10-18(16,17)15-13-3-2-8-14-9-13/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSXWZWRMXBWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-N-(pyridin-3-yl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4753255.png)
![3-[(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4753260.png)
![N-(4-bromophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4753285.png)
![4-butyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4753287.png)

![methyl 2-({2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4753298.png)

![3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid](/img/structure/B4753303.png)
![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4753313.png)
![benzyl N'-{phenyl[(phenylsulfonyl)imino]methyl}imidothiocarbamate](/img/structure/B4753320.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4753328.png)


![4-{[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl benzenesulfonate](/img/structure/B4753342.png)